

An In-depth Technical Guide to Boc-3-chloro-L-phenylalanine

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Compound of Interest

Compound Name: *Boc-3-chloro-L-phenylalanine*

Cat. No.: *B558696*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-3-chloro-L-phenylalanine is a non-canonical amino acid derivative that serves as a crucial building block in modern peptide synthesis and drug discovery. The incorporation of this halogenated amino acid into peptide sequences allows for the exploration of novel chemical space, offering the potential to enhance biological activity, improve metabolic stability, and modulate receptor-ligand interactions. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the α -amino group facilitates its use in stepwise solid-phase and solution-phase peptide synthesis. This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of **Boc-3-chloro-L-phenylalanine**.

Chemical and Physical Properties

The physicochemical properties of **Boc-3-chloro-L-phenylalanine** are essential for its handling, storage, and application in chemical synthesis. While specific experimental data for the L-enantiomer's melting point and optical rotation are not readily available in the public domain, data from its D-enantiomer and a closely related dichloro-L-phenylalanine derivative provide valuable reference points.

Table 1: Physicochemical Properties of **Boc-3-chloro-L-phenylalanine** and Related Compounds

Property	Boc-3-chloro-L-phenylalanine	Boc-3-chloro-D-phenylalanine[1]	Boc-3,4-dichloro-L-phenylalanine[2]
Synonyms	Boc-L-Phe(3-Cl)-OH, Boc-m-chloro-L-Phe-OH	Boc-D-Phe(3-Cl)-OH, Boc-m-chloro-D-Phe-OH	Boc-L-Phe(3,4-diCl)-OH
CAS Number	114873-03-9[3]	80102-25-6[1]	80741-39-5[2]
Molecular Formula	C ₁₄ H ₁₈ ClNO ₄ [1][3]	C ₁₄ H ₁₈ ClNO ₄ [1]	C ₁₄ H ₁₇ Cl ₂ NO ₄ [2]
Molecular Weight	299.75 g/mol [4]	299.8 g/mol [1]	334.2 g/mol [2]
Appearance	White powder[3]	White to off-white powder[1]	Not specified
Purity	≥ 99% (HPLC, Chiral purity)[3]	≥ 99% (HPLC)[1]	≥ 99% (HPLC)[2]
Melting Point	Not reported	104-109 °C[1]	120-127 °C[2]
Optical Rotation	Not reported	[α] _D ²⁰ = +22 ± 2° (c=1 in DMF)[1]	[α] _D ²⁰ = +25.00 ± 1° (c=1.036% in EtOAc)[2]
Storage Conditions	0-8 °C[3]	0-8 °C[1]	0-8 °C[2]

Synthesis of Boc-3-chloro-L-phenylalanine

The standard method for the synthesis of **Boc-3-chloro-L-phenylalanine** involves the protection of the α-amino group of 3-chloro-L-phenylalanine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This reaction is a nucleophilic acyl substitution where the amino group attacks one of the carbonyl carbons of the Boc anhydride.

Experimental Protocol: Synthesis of Boc-3-chloro-L-phenylalanine

Materials:

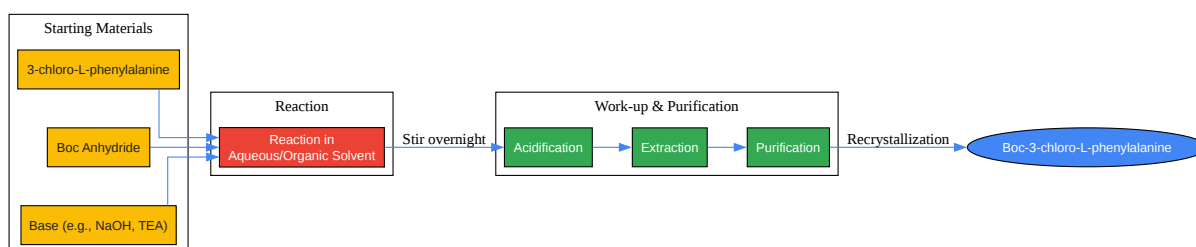
- 3-chloro-L-phenylalanine

- Di-tert-butyl dicarbonate (Boc₂O)
- Sodium hydroxide (NaOH) or Triethylamine (TEA)
- Dioxane or tert-Butanol
- Water
- Ethyl acetate or Diethyl ether
- Hexane
- Potassium hydrogen sulfate (KHSO₄) or Hydrochloric acid (HCl)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- **Dissolution:** Dissolve 3-chloro-L-phenylalanine in an aqueous solution of sodium hydroxide or a mixture of an organic solvent like dioxane or tert-butanol and water containing a base such as triethylamine.
- **Addition of Boc Anhydride:** To the stirred solution, add di-tert-butyl dicarbonate (typically 1.0-1.2 equivalents) dropwise at room temperature or while cooling in an ice bath.
- **Reaction:** Allow the reaction mixture to stir at room temperature for several hours or overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:**
 - If an organic solvent was used, remove it under reduced pressure.
 - Wash the aqueous solution with a nonpolar solvent like hexane or diethyl ether to remove any unreacted Boc anhydride and byproducts.
 - Acidify the aqueous layer to a pH of 2-3 using a cold solution of potassium hydrogen sulfate or dilute hydrochloric acid. This will precipitate the Boc-protected amino acid.

- Extraction: Extract the product into an organic solvent such as ethyl acetate or diethyl ether.
- Drying and Evaporation: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
- Purification: The crude **Boc-3-chloro-L-phenylalanine** can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield a white solid.



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Caption: Workflow for the synthesis of **Boc-3-chloro-L-phenylalanine**.

Spectroscopic Properties

While experimental spectra for **Boc-3-chloro-L-phenylalanine** are not readily available, the expected spectroscopic features can be predicted based on its structure and data from similar compounds.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of **Boc-3-chloro-L-phenylalanine** in a solvent like CDCl₃ would be expected to show the following signals:

- Boc group: A singlet at approximately 1.4 ppm, integrating to 9 protons.
- β -protons (CH_2): Two diastereotopic protons appearing as a multiplet (often two doublets of doublets) between 2.9 and 3.3 ppm.
- α -proton (CH): A multiplet around 4.5 ppm.
- Amide proton (NH): A broad singlet or doublet around 5.0-5.5 ppm.
- Aromatic protons: A complex multiplet pattern between 7.0 and 7.3 ppm, corresponding to the four protons on the 3-chlorophenyl ring.

Mass Spectrometry (Predicted)

In electrospray ionization mass spectrometry (ESI-MS), **Boc-3-chloro-L-phenylalanine** would be expected to show a protonated molecule $[\text{M}+\text{H}]^+$ at m/z 300.09. The fragmentation pattern in MS/MS would likely involve characteristic losses from the Boc group and the amino acid side chain.

Table 2: Predicted Mass Spectrometry Fragmentation

Ion	m/z (calculated)	Description
$[\text{M}+\text{H}]^+$	300.09	Protonated molecule
$[\text{M}-\text{C}_4\text{H}_8+\text{H}]^+$	244.03	Loss of isobutylene from the Boc group
$[\text{M}-\text{Boc}+\text{H}]^+$	200.05	Loss of the entire Boc group
Immonium ion	154.02	Characteristic immonium ion of 3-chlorophenylalanine

Applications in Peptide Synthesis

Boc-3-chloro-L-phenylalanine is primarily used as a building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis to introduce a 3-chlorophenylalanine residue into a peptide sequence. The Boc protecting group is stable under the basic conditions

used for peptide coupling but can be readily removed with moderate acids like trifluoroacetic acid (TFA).

Experimental Protocol: Incorporation of Boc-3-chloro-L-phenylalanine into a Peptide using SPPS

This protocol outlines a general cycle for coupling **Boc-3-chloro-L-phenylalanine** to a resin-bound peptide.

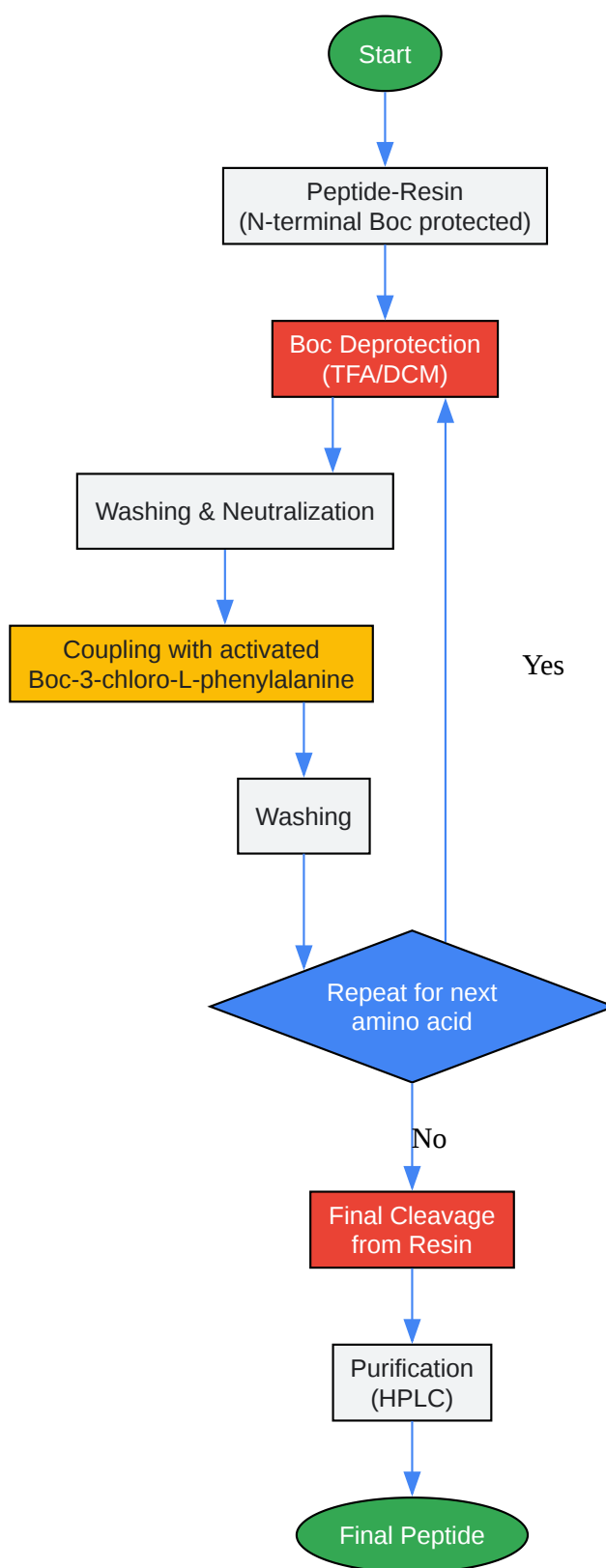
Materials:

- Peptide-resin with a free N-terminal amine
- **Boc-3-chloro-L-phenylalanine**
- Coupling reagent (e.g., HBTU, HATU, DCC)
- Base (e.g., DIPEA, TEA)
- Solvent (e.g., DMF, NMP)
- Deprotection solution (e.g., 50% TFA in DCM)
- Washing solvents (e.g., DMF, DCM, MeOH)

Procedure:

- **Resin Swelling:** Swell the peptide-resin in a suitable solvent like DMF or DCM.
- **Boc Deprotection:** Remove the N-terminal Boc group of the resin-bound peptide by treating it with a solution of 50% TFA in DCM for approximately 30 minutes.
- **Washing:** Wash the resin thoroughly with DCM, followed by a neutralization wash with a solution of 5-10% DIPEA in DMF, and then with DMF.
- **Coupling:**

- In a separate vessel, pre-activate **Boc-3-chloro-L-phenylalanine** (2-4 equivalents) with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.
- Add the activated amino acid solution to the deprotected peptide-resin.
- Allow the coupling reaction to proceed for 1-2 hours at room temperature.
- Washing: Wash the resin with DMF, DCM, and MeOH to remove excess reagents and byproducts.
- Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.
- Repeat: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the peptide sequence.



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Caption: General workflow for solid-phase peptide synthesis (SPPS).

Biological Activity and Potential Applications

The introduction of a chlorine atom onto the phenyl ring of phenylalanine can significantly influence the biological properties of a peptide. Halogenation can alter the lipophilicity, electronic properties, and steric bulk of the amino acid side chain, which in turn can affect peptide conformation, receptor binding, and metabolic stability.

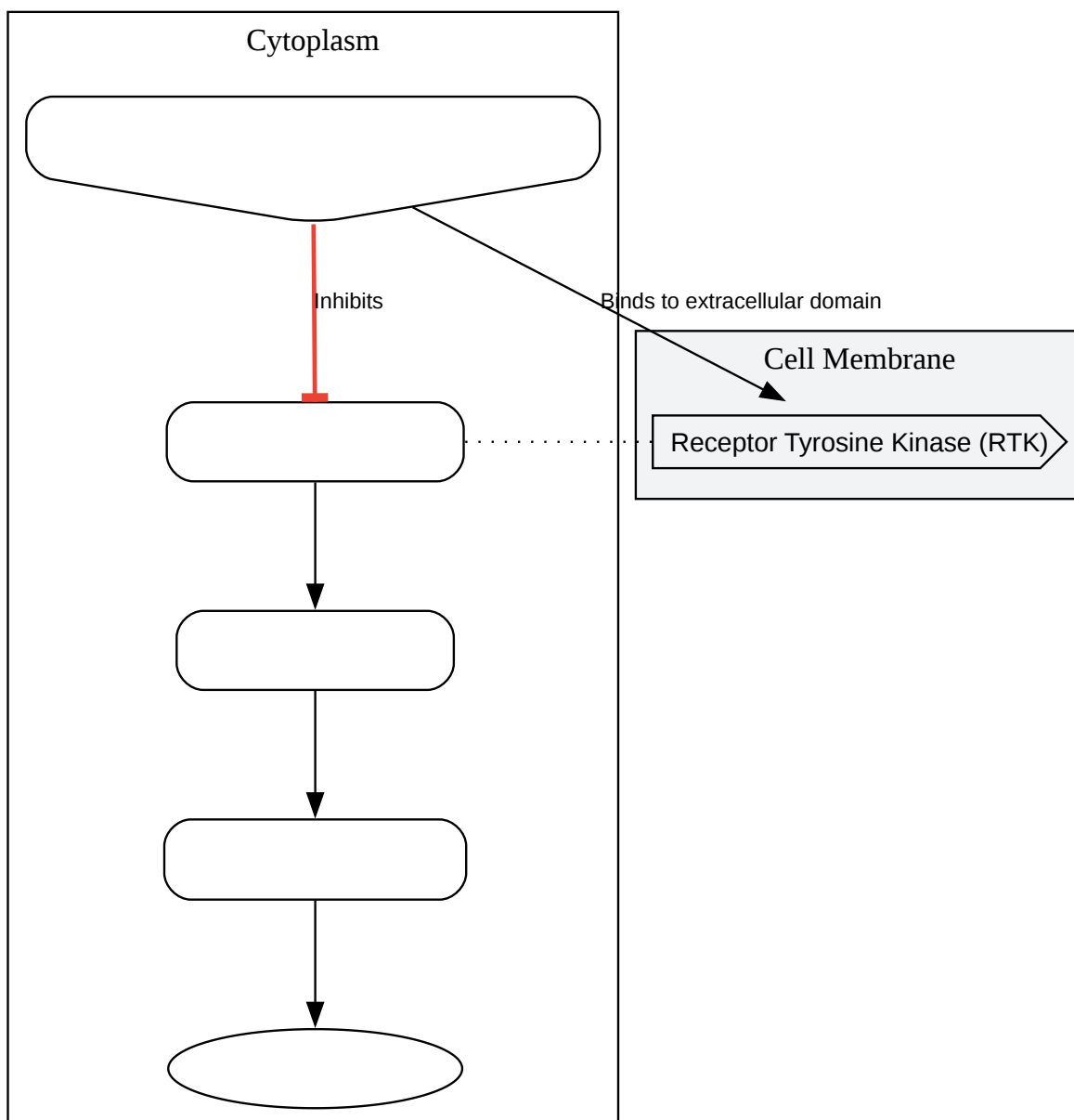
While specific studies on peptides containing 3-chloro-L-phenylalanine are limited, research on related halogenated phenylalanines suggests several potential applications:

- **Drug Design and Development:** The unique properties of 3-chlorophenylalanine can be exploited to design peptides with enhanced therapeutic potential, particularly in areas like oncology and neurodegenerative diseases.^{[1][3]} The chlorine atom can form halogen bonds, which are a type of non-covalent interaction that can contribute to the binding affinity and selectivity of a peptide for its target receptor.
- **Enzyme Inhibition:** Peptides containing modified amino acids can act as potent and selective enzyme inhibitors. For example, p-chlorophenylalanine, an isomer of 3-chlorophenylalanine, is a known inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin synthesis.^[5] This suggests that peptides incorporating 3-chlorophenylalanine could be designed to target specific enzymes.
- **Antimicrobial and Antifungal Peptides:** The incorporation of hydrophobic and modified amino acids is a common strategy to enhance the activity of antimicrobial peptides. The increased lipophilicity provided by the chlorophenyl group may improve the peptide's ability to interact with and disrupt microbial cell membranes.
- **Neuroscience Research:** Given the effects of p-chlorophenylalanine on neurotransmitter systems, peptides containing 3-chlorophenylalanine could be valuable tools for studying neurological pathways and developing novel therapeutics for neurological disorders.^[6]

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical mechanism by which a peptide containing 3-chloro-L-phenylalanine might exert its biological effect, for example, by inhibiting a receptor tyrosine kinase (RTK) signaling pathway involved in cell proliferation. The enhanced binding

affinity due to the halogenated residue could lead to more potent inhibition of receptor dimerization and downstream signaling.



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Caption: Hypothetical inhibition of an RTK pathway by a peptide.

Conclusion

Boc-3-chloro-L-phenylalanine is a valuable synthetic tool for peptide chemists and drug discovery scientists. Its unique structural features offer the potential to create novel peptides with enhanced biological properties. While some specific physical and biological data for this compound remain to be fully elucidated, the available information on related compounds provides a strong basis for its application in the rational design of new therapeutic agents. Further research into the biological effects of peptides containing 3-chloro-L-phenylalanine is warranted to fully explore their therapeutic potential.

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